molecular formula C24H24N2O3S B2907229 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide CAS No. 941906-38-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No. B2907229
CAS RN: 941906-38-3
M. Wt: 420.53
InChI Key: UAUNGOXCJOMABL-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, also known as BQS, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism of Action

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide works by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. It also inhibits the activity of enzymes involved in the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. However, one limitation is that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide could focus on its potential use in combination with other cancer treatments, as well as its potential use in treating other diseases, such as Parkinson's disease. Additionally, further studies could investigate the optimal dosing and administration of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide for maximum efficacy and minimal toxicity.

Synthesis Methods

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, followed by the reaction of the resulting intermediate with phenylacetic acid and sulfamic acid. The final product is obtained through recrystallization.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24-14-11-21-17-22(25-30(28,29)16-15-19-7-3-1-4-8-19)12-13-23(21)26(24)18-20-9-5-2-6-10-20/h1-10,12-13,17,25H,11,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNGOXCJOMABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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